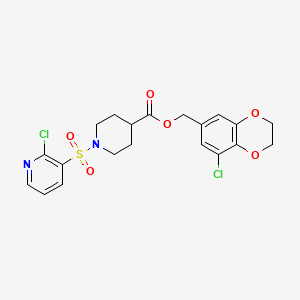
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a benzodioxin ring, a sulfonyl group, a piperidine ring, and a carboxylate group. The presence of these groups suggests that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The benzodioxin and piperidine rings are likely to contribute to the rigidity of the molecule, while the sulfonyl and carboxylate groups could be involved in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups like sulfonyl and carboxylate could make the compound soluble in polar solvents .Aplicaciones Científicas De Investigación
Crystal Structure and Biological Relevance of Pyrimidine Derivatives
Pyrimidine and aminopyrimidine derivatives, including their interactions with sulfonate and carboxylate, play a significant role in medicinal chemistry, particularly due to their natural occurrence as components of nucleic acids. The detailed study of their crystal structures, such as in pyrimethaminium benzenesulfonate monohydrate and 2-amino-4,6-dimethylpyrimidinium sulfosalicylate dihydrate, reveals the importance of sulfonate and carboxylate interactions in mimicking biological molecules, suggesting potential for drug design and discovery (Balasubramani, Muthiah, & Lynch, 2007).
Synthesis and Activity Relationship of Benzothiazine Derivatives
Research into the synthesis of N-pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides reveals insights into the structure-activity relationship of these compounds. This work contributes to understanding how modifications in molecular structure can influence biological activity, such as analgesic and anti-inflammatory effects, showcasing the importance of such compounds in developing new therapeutic agents (Ukrainets, Burian, Hamza, et al., 2019).
Antibacterial Activity of Pyridonecarboxylic Acids
The synthesis and evaluation of 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues for antibacterial activity highlight the potential of pyridonecarboxylic acids as antibacterial agents. Such studies are crucial for the development of new antibiotics, addressing the growing concern of antibiotic resistance (Egawa, Miyamoto, Minamida, et al., 1984).
Antitumor and Antibacterial Agents from Thiophene and Pyrimidine Derivatives
The synthesis of thiophene and N-substituted thieno[3,2-d]pyrimidine derivatives as antitumor and antibacterial agents demonstrates the therapeutic potential of such compounds. These derivatives show significant activity against various cancer cell lines and bacterial strains, indicating their importance in developing new treatments for cancer and bacterial infections (Hafez, Alsalamah, & El-Gazzar, 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(5-chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2O6S/c21-15-10-13(11-16-18(15)29-9-8-28-16)12-30-20(25)14-3-6-24(7-4-14)31(26,27)17-2-1-5-23-19(17)22/h1-2,5,10-11,14H,3-4,6-9,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INYDGMVEIYOIAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)OCC2=CC3=C(C(=C2)Cl)OCCO3)S(=O)(=O)C4=C(N=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloro-2,3-dihydro-1,4-benzodioxin-7-yl)methyl 1-(2-chloropyridin-3-yl)sulfonylpiperidine-4-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3R,4S)-3,4-Dimethoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid](/img/structure/B2389972.png)
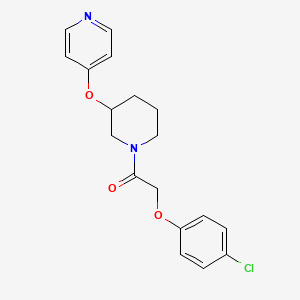
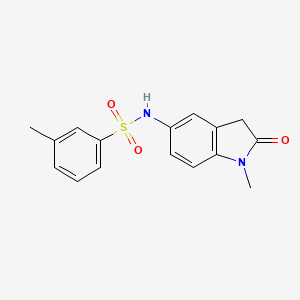
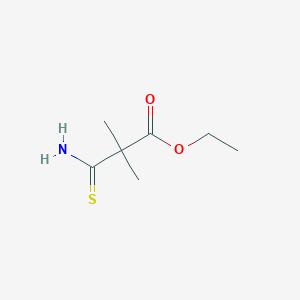
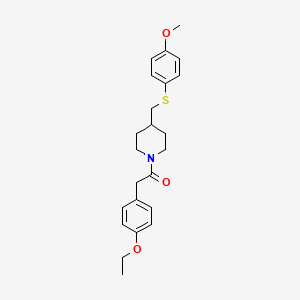
![1-[3-(Trifluoromethoxy)benzyl]piperazine](/img/structure/B2389982.png)
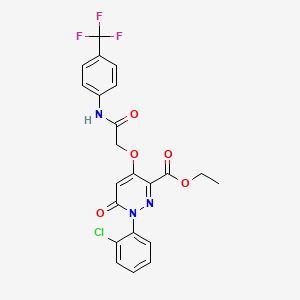
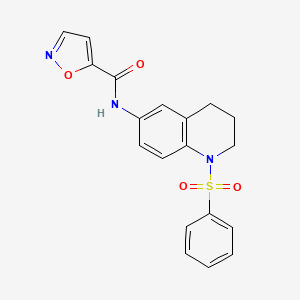
![4-Pyridin-2-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B2389985.png)
![(E)-methyl 7-methyl-2-((1-methyl-1H-pyrazol-4-yl)methylene)-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2389989.png)
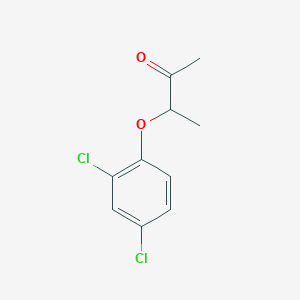
![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2389991.png)
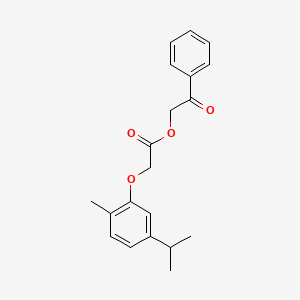
![3-(Benzo[c][1,2,5]thiadiazole-5-carboxamido)cyclohexyl phenylcarbamate](/img/structure/B2389993.png)